molecular formula C17H13F2NO3 B8069338 Unii-gwd67bmf7L

Unii-gwd67bmf7L

Cat. No.: B8069338
M. Wt: 317.29 g/mol
InChI Key: OKCJNSDIVCXYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-gwd67bmf7L is a useful research compound. Its molecular formula is C17H13F2NO3 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview of Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic originally derived from the bacterium Streptomyces venezuelae. It is effective against a variety of Gram-positive and Gram-negative bacteria, as well as some protozoa. Its chemical structure allows it to inhibit bacterial protein synthesis, making it a critical agent in treating various infections.

Chemical Structure

Chloramphenicol is characterized by its nitrobenzene ring and a propanediol side chain. The molecular formula is C₁₁H₁₂ClN₃O₅S, and its structure can be represented as follows:

C11H12ClN3O5S\text{C}_{11}\text{H}_{12}\text{Cl}\text{N}_3\text{O}_5\text{S}

Chloramphenicol exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the peptidyl transferase activity. This action prevents the formation of peptide bonds during translation, effectively halting bacterial growth.

Key Mechanisms

  • Inhibition of Protein Synthesis : Chloramphenicol binds to the 23S rRNA of the 50S ribosomal subunit.
  • Broad Spectrum Activity : Effective against both aerobic and anaerobic bacteria.
  • Resistance Mechanisms : Bacterial resistance can occur through enzymatic inactivation (acetylation) or target site modification.

Antimicrobial Spectrum

Chloramphenicol demonstrates activity against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

Bacterial StrainSensitivity (µg/mL)
Staphylococcus aureus0.5 - 4
Escherichia coli1 - 8
Haemophilus influenzae0.25 - 2
Salmonella typhi1 - 16
Pseudomonas aeruginosaResistant

Pharmacokinetics

Chloramphenicol is well absorbed orally and can penetrate tissues effectively. Its pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed in body fluids and tissues, including the central nervous system.
  • Metabolism : Primarily metabolized in the liver via glucuronidation.
  • Excretion : Excreted mainly through urine.

Treatment of Bacterial Meningitis

A study published in the New England Journal of Medicine examined the efficacy of chloramphenicol in treating bacterial meningitis caused by Haemophilus influenzae. The results indicated a significant reduction in mortality rates when chloramphenicol was administered early in treatment.

Typhoid Fever Management

Research has shown that chloramphenicol remains effective against Salmonella typhi, particularly in regions with high resistance to other antibiotics. A clinical trial demonstrated that patients treated with chloramphenicol had faster recovery times compared to those receiving alternative therapies.

Safety Profile and Adverse Effects

While chloramphenicol is effective, it is associated with several potential adverse effects:

  • Bone Marrow Suppression : Can lead to aplastic anemia or gray baby syndrome in neonates.
  • Gastrointestinal Disturbances : Nausea, vomiting, and diarrhea are common.
  • Allergic Reactions : Skin rashes and hypersensitivity reactions may occur.

Monitoring Recommendations

Due to its risk profile, monitoring blood counts and liver function tests is recommended during treatment with chloramphenicol.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2,2-difluoro-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2NO3/c18-17(19)22-14-6-5-12(9-15(14)23-17)16(21)20-13-7-10-3-1-2-4-11(10)8-13/h1-6,9,13H,7-8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCJNSDIVCXYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)OC(O4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450348-85-3
Record name AVE 3085
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0450348853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-3085
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GWD67BMF7L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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